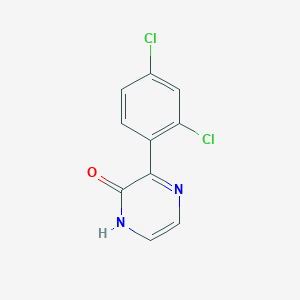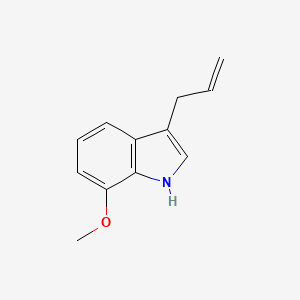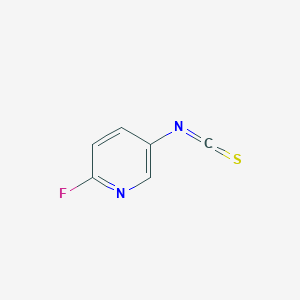
2-Fluoro-5-isothiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both fluorine and isothiocyanate groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-amino-5-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents . This reaction proceeds under mild conditions and yields the desired isothiocyanate derivative.
Industrial Production Methods: Industrial production of 2-Fluoro-5-isothiocyanatopyridine may involve scalable synthetic routes such as the one-pot preparation method. This method involves the desulfurization of a dithiocarbamate salt generated in situ by treating an amine with carbon disulfide in the presence of a base like DABCO or sodium hydride . The use of iron (III) chloride as a mediator in this process ensures moderate to good yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: Cyclization can be induced using bases or acids as catalysts, depending on the desired product.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
2-Fluoro-5-isothiocyanatopyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules . This reactivity is exploited in various applications, including the development of enzyme inhibitors and probes for studying biological pathways .
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain applications.
5-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its chemical stability and reactivity.
Uniqueness: 2-Fluoro-5-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H3FN2S |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-fluoro-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H |
Clé InChI |
IYQUATIPVITFBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


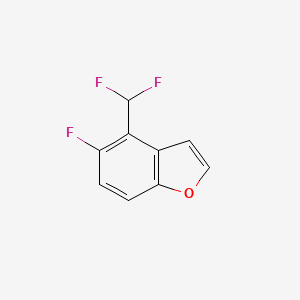
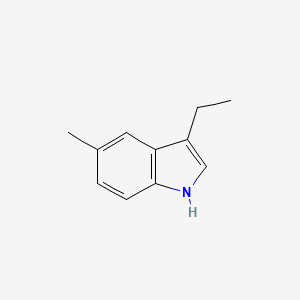
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
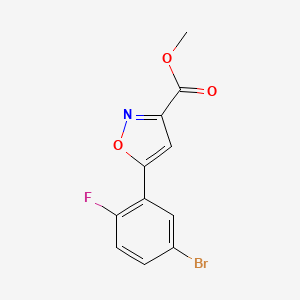
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
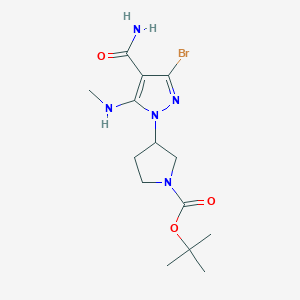
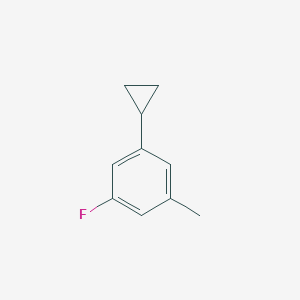
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)


